Hericenone D

Description

Hericenone D has been reported in Hericium erinaceus with data available.

isolated from Hericium erinaceus; has nerve growth factor-inducing activity

Properties

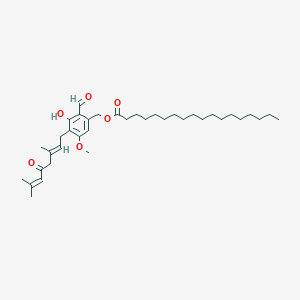

IUPAC Name |

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h22,24,26-27,41H,6-21,23,25,28H2,1-5H3/b30-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJZNRQMSBGEOJ-JBASAIQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112740 | |

| Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hericenone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

137592-04-2 | |

| Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hericenone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 43 °C | |

| Record name | Hericenone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hericenone D: A Technical Guide to its Discovery, Isolation, and Neurotrophic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone D is a bioactive aromatic monoterpenoid first isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1] This compound, part of the larger hericenone family, has garnered significant scientific interest due to its potential neuroprotective and neurotrophic properties.[2][3] Hericenones are characterized as geranylated resorcinol derivatives, and Hericenone D is specifically a linoleic acid ester of hericene.[1][4] Early research highlighted its capacity to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.[1][5] This guide provides a comprehensive overview of the discovery, detailed isolation protocols, and the molecular mechanisms underlying the biological activity of Hericenone D.

Physicochemical Properties of Hericenone D

A clear understanding of Hericenone D's physical and chemical characteristics is fundamental for its isolation, characterization, and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₅₈O₆ | [1][6] |

| Molecular Weight | 598.87 g/mol | [1][6] |

| IUPAC Name | [4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | [1] |

| CAS Number | 137592-04-2 | [7] |

| Class | Aromatic Monoterpenoid | [1] |

| Botanical Source | Hericium erinaceus | [1][6] |

| Purity (Commercial) | 95% ~ 99% | [6] |

Discovery and Bioassay-Guided Isolation

Hericenone D was first discovered in the early 1990s through a process known as bioassay-guided fractionation.[1] This strategic approach was instrumental in identifying the specific compounds within crude extracts of Hericium erinaceus that were responsible for stimulating NGF synthesis.[7] Researchers systematically separated the mushroom's extract into various fractions and tested each for its ability to promote NGF secretion in cultured mouse astroglial cells.[5] The fractions demonstrating the highest activity were subjected to further rounds of purification, ultimately leading to the isolation of pure Hericenone D.[7] This targeted methodology ensures that research efforts remain focused on the most biologically relevant molecules.[7]

Experimental Protocols: Isolation and Purification

The isolation of Hericenone D from its natural source is a multi-step process requiring careful extraction and chromatographic separation.

Extraction from Fungal Material

The initial step involves liberating the compound from the fungal matrix.

-

Preparation: Freeze-dried and powdered fruiting bodies (basidiocarps) of Hericium erinaceus are used as the starting material to maximize surface area for solvent penetration.[7]

-

Solvent Extraction: The powdered mushroom is typically extracted using organic solvents. Common methods include:

-

Maceration: Soaking the powder in 80% (v/v) aqueous ethanol at room temperature for several days. This process is often repeated multiple times to ensure maximum yield.[7]

-

Successive Extraction: Alternatively, successive extractions with solvents of increasing polarity, such as dichloromethane (DCM) or ethanol followed by acetone, can be employed.[7][8]

-

-

Concentration: The resulting solutions are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[7]

Solvent Partitioning

The crude extract is a complex mixture of compounds. Solvent-solvent partitioning is used for initial fractionation based on differential solubility.

-

Procedure: The crude extract (e.g., an ethanol extract) is dissolved in a solvent and then partitioned successively with immiscible solvents. A common sequence is to partition against n-hexane to remove nonpolar compounds, followed by ethyl acetate to isolate compounds of intermediate polarity, where hericenones are typically found.[7]

Chromatographic Purification

Multiple stages of chromatography are required to achieve high purity.

-

Column Chromatography: The active fraction from solvent partitioning is subjected to column chromatography, often using silica gel as the stationary phase.[7] Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on their polarity.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the final step for obtaining pure Hericenone D.[7]

-

Stationary Phase: A reversed-phase column (e.g., C18) is frequently used.[7]

-

Mobile Phase: A gradient mixture of solvents like methanol/water or acetonitrile/water is employed. Formic acid may be added to improve the peak shape.[7]

-

Detection: The column effluent is monitored using a UV detector, typically at a wavelength of 295 nm.[7]

-

Fraction Collection: Fractions corresponding to the peak for Hericenone D are collected.

-

One study successfully isolated 13.9 mg of Hericenone D from 200.0 g of freeze-dried H. erinaceus basidiocarps using a combination of these techniques.[7]

Structural Elucidation

Once a pure sample is obtained, its chemical structure is confirmed using advanced spectroscopic techniques.

| Technique | Purpose | Information Obtained |

| ¹H NMR | Identifies proton (hydrogen) environments in the molecule. | Provides data on chemical shifts (δ), coupling constants (J), and multiplicity, revealing the connectivity of hydrogen atoms.[7] |

| ¹³C NMR | Identifies carbon environments in the molecule. | Determines the chemical shifts (δ) of carbonyl, aromatic, and aliphatic carbons, outlining the carbon skeleton.[7] |

| 2D NMR (e.g., COSY, HMBC) | Establishes correlations between atoms. | Elucidates the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[7] |

| Mass Spectrometry (MS/MS) | Determines molecular weight and fragmentation patterns. | Confirms the molecular formula (C₃₇H₅₈O₆) and provides structural information through characteristic fragment ions. LC-MS/MS is particularly useful for both confirmation and quantification.[7] |

Biological Activity and Signaling Pathways

Hericenone D is primarily recognized for its neurotrophic effects, specifically its ability to stimulate the production of Nerve Growth Factor (NGF).[2][9]

Stimulation of NGF Synthesis

-

In Vitro Models: Studies using cultured cells, such as mouse astroglial cells and rat pheochromocytoma (PC12) cells, have demonstrated that hericenones, including Hericenone D, can significantly increase the secretion of NGF into the culture medium.[2][5]

-

Quantitative Effects: In one key study, Hericenone D at a concentration of 33 µg/mL induced the secretion of 10.8 ± 0.8 pg/mL of NGF from mouse astroglial cells. This level of activity was noted to be comparable to that of epinephrine, a known potent stimulator.[5]

| Compound | Concentration | NGF Secreted (pg/mL) | Cell Line | Source(s) |

| Hericenone C | 33 µg/mL | 23.5 ± 1.0 | Mouse Astroglial Cells | [5] |

| Hericenone D | 33 µg/mL | 10.8 ± 0.8 | Mouse Astroglial Cells | [5] |

| Hericenone E | 33 µg/mL | 13.9 ± 2.1 | Mouse Astroglial Cells | [5] |

| Hericenone H | 33 µg/mL | 45.1 ± 1.1 | Mouse Astroglial Cells | [5] |

NGF-Mediated Signaling Pathways

The neurotrophic effects of hericenones are mediated through the potentiation of NGF signaling cascades. While much of the detailed pathway analysis has focused on the closely related Hericenone E, the mechanisms are considered representative for this class of compounds. The process involves the activation of two primary downstream pathways: MEK/ERK and PI3K/Akt.[10][11]

-

NGF Binding and Receptor Activation: Hericenone D stimulates the cell to produce and secrete NGF. This NGF then binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[9][10]

-

Downstream Activation: The binding of NGF to TrkA triggers the receptor's autophosphorylation, initiating a cascade of intracellular signaling.[10]

-

MEK/ERK Pathway: The activated TrkA receptor leads to the phosphorylation and activation of Mitogen-activated protein kinase kinase (MEK), which in turn phosphorylates and activates Extracellular signal-regulated kinase (ERK). This pathway is crucial for promoting neuronal differentiation and neurite outgrowth.[10][12]

-

PI3K/Akt Pathway: Simultaneously, the activated TrkA receptor engages the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) pathway. This cascade is primarily involved in promoting cell survival and growth.[10][12]

Together, the activation of these pathways by hericenone-induced NGF leads to enhanced neuronal survival, differentiation, and neuritogenesis.[10]

Conclusion

Hericenone D stands out as a significant natural product from Hericium erinaceus with well-documented neurotrophic properties. Its discovery was made possible through meticulous bioassay-guided fractionation, a testament to the importance of function-driven isolation strategies. The established protocols for its extraction and purification, relying on a combination of solvent partitioning and multi-stage chromatography, provide a clear path for obtaining this compound for further research. The elucidation of its activity in promoting NGF synthesis and activating crucial neuronal signaling pathways, such as MEK/ERK and PI3K/Akt, underscores its potential as a lead compound in the development of therapeutics for neurodegenerative disorders. Continued research into the synthesis, bioavailability, and in vivo efficacy of Hericenone D is essential to fully realize its therapeutic promise.

References

- 1. Buy Hericenone D | 137592-04-2 [smolecule.com]

- 2. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the Chemical Composition and Biofunctionality of Hericium spp. Fungi: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CAS 137592-04-2 | Hericenone D [phytopurify.com]

- 7. Hericenone D | 137592-04-2 | Benchchem [benchchem.com]

- 8. q-aos.kyushu-u.ac.jp [q-aos.kyushu-u.ac.jp]

- 9. mdpi.com [mdpi.com]

- 10. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Hericenone D and Nerve Growth Factor Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenone D, a benzyl alcohol derivative isolated from the medicinal mushroom Hericium erinaceus, has garnered attention for its potential neurotrophic activities, particularly its role in stimulating Nerve Growth Factor (NGF) synthesis. This document provides a comprehensive technical overview of the current understanding of Hericenone D's mechanism of action in NGF synthesis. It consolidates quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways. While research has established a clear link between Hericenone D and increased NGF secretion, the precise intracellular signaling cascade remains an area of active investigation, with some conflicting findings in the existing literature. This whitepaper aims to present a balanced and in-depth perspective for researchers and professionals in the field of neurobiology and drug development.

Introduction

Nerve Growth Factor (NGF) is a crucial neurotrophin for the survival, development, and function of neurons in both the central and peripheral nervous systems. Its therapeutic potential in neurodegenerative diseases has driven the search for small molecules capable of stimulating endogenous NGF synthesis, thereby overcoming the delivery challenges of NGF protein itself. Hericenones, a class of compounds found in Hericium erinaceus, have emerged as promising candidates. This paper focuses specifically on Hericenone D, summarizing the evidence for its role in NGF synthesis and exploring its putative mechanism of action.

Quantitative Data on Hericenone D-Induced NGF Synthesis

Several studies have quantified the effect of Hericenone D on NGF secretion in different cell lines. The data highlights its capacity to stimulate NGF production, particularly in the presence of a low concentration of NGF, suggesting a potentiating effect.

| Cell Line | Compound and Concentration | Treatment Conditions | NGF Secretion (pg/mL) | Reference |

| Mouse astroglial cells | Hericenone D (33 µg/mL) | - | 10.8 ± 0.8 | [1][2] |

| PC12 cells | Hericenone D (10 µg/mL) | In the presence of 5 ng/mL NGF | 143 ± 9 | [3][4] |

| PC12 cells | Hericenones C, D, E (10 µg/mL) | Alone | 20-57 (did not promote NGF synthesis) | [3][4] |

| 1321N1 human astrocytoma cells | Hericenones C, D, E (10-100 µg/mL) | - | Did not increase NGF mRNA expression | [1][5] |

Table 1: Summary of Quantitative Data on Hericenone D's Effect on NGF Synthesis.

Experimental Protocols

The following are generalized methodologies based on the cited literature for assessing the impact of Hericenone D on NGF synthesis.

Cell Culture and Treatment

-

PC12 Cells: Rat pheochromocytoma cells are cultured in F-12K medium supplemented with fetal bovine serum and horse serum. For experiments, cells are treated with Hericenone D in the presence or absence of a low concentration of NGF (e.g., 5 ng/mL).[4]

-

Astroglial Cell Culture: Primary astroglial cells are prepared from the brains of neonatal mice or rats. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum. Once confluent, the cells are treated with Hericenone D.

-

1321N1 Human Astrocytoma Cells: These cells are maintained in DMEM supplemented with fetal bovine serum. For NGF induction studies, the cells are incubated with the test compounds.[5]

Quantification of NGF Secretion

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of NGF in the cell culture medium is quantified using a commercial NGF ELISA kit. The assay is typically performed according to the manufacturer's instructions. This involves incubating the culture supernatant in microplate wells coated with an anti-NGF antibody, followed by detection with a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction.

Analysis of Gene Expression

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): To measure NGF mRNA levels, total RNA is extracted from the treated cells. The RNA is then reverse-transcribed to complementary DNA (cDNA), which is used as a template for PCR with primers specific for the NGF gene. The PCR products are then visualized and quantified using gel electrophoresis.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a standard assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., ERK, JNK, Akt). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Mechanism of Action: Signaling Pathways

The precise signaling pathway by which Hericenone D stimulates NGF synthesis is not yet fully elucidated and is a subject of some debate in the scientific community. While direct evidence for Hericenone D is limited, studies on closely related hericenones and the broader Hericium erinaceus extract provide valuable insights into potential mechanisms.

The JNK Signaling Pathway

One line of evidence suggests that the stimulation of NGF synthesis by Hericium erinaceus is mediated by the c-Jun N-terminal kinase (JNK) pathway.[5] Extracts from the mushroom have been shown to induce the phosphorylation of JNK and its downstream target, c-Jun.[5] This activation leads to an increase in the expression of c-Fos, a component of the AP-1 transcription factor, which is known to regulate NGF gene expression.[5] However, the same study that identified this pathway also reported that Hericenones C, D, and E did not promote NGF gene expression, suggesting that other, yet-to-be-identified compounds within the mushroom are responsible for this JNK-mediated effect.[1][5]

The MEK/ERK and PI3K/Akt Signaling Pathways

In contrast, research on Hericenone E has demonstrated its ability to potentiate NGF-induced neurite outgrowth through the MEK/ERK and PI3K/Akt signaling pathways.[3][6][7] Hericenone E was found to stimulate NGF secretion, which in turn leads to the phosphorylation of the TrkA receptor and subsequent activation of the downstream ERK and Akt pathways.[6] Interestingly, Hericenone E was also shown to increase the phosphorylation of ERK and Akt independently of NGF, suggesting a direct effect on these pathways.[6] Given the structural similarity between Hericenone D and E, it is plausible that Hericenone D may act through a similar mechanism, although this has yet to be experimentally confirmed.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Hericenone D on NGF synthesis and elucidating its mechanism of action.

References

- 1. tandfonline.com [tandfonline.com]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

Neurotrophic and neuroprotective effects of Hericenone D

An In-depth Technical Guide on the Neurotrophic and Neuroprotective Effects of Hericenone D

Introduction

Hericenone D is a benzyl alcohol derivative belonging to the hericenone class of meroterpenoids, isolated from the fruiting body of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1][2][3] These low-molecular-weight compounds are of significant interest to the scientific community due to their ability to cross the blood-brain barrier, a critical attribute for neurologically active agents.[1][4] Hericenone D, along with its analogues, has been investigated for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1][2][5] The primary mechanisms underpinning its potential efficacy are its neurotrophic and neuroprotective activities, notably its role in stimulating the synthesis of Nerve Growth Factor (NGF) and protecting neurons from various stressors.[2][6] This document provides a comprehensive technical overview of the current research on Hericenone D, focusing on quantitative data, experimental methodologies, and the signaling pathways involved.

Quantitative Data on Bioactivities

The biological effects of Hericenone D have been quantified in several key in vitro and in vivo studies. The following tables summarize the principal findings.

Table 1: Neurotrophic Effects of Hericenone D

This table outlines the quantified effects of Hericenone D on the synthesis and potentiation of Nerve Growth Factor (NGF), a critical protein for neuronal survival and differentiation.[1]

| Bioassay | Model System | Compound & Concentration | Outcome | Reference(s) |

| NGF Synthesis Induction | Mouse astroglial cells | Hericenone D (33 µg/mL) | 23.5 ± 1.0 pg/mL NGF secreted into culture medium (comparable to epinephrine) | [1][2][3] |

| Cognitive Enhancement | Frailty mouse model | Hericenone C & D | Slowed cognitive decline | [5][7] |

| Neurite Outgrowth | PC12 cells | Hericenones C, D, & E | Potentiated NGF-induced neurite outgrowth (did not induce outgrowth alone) | [8][9][10] |

Note: While early studies demonstrated direct NGF synthesis in mouse astroglial cells, subsequent research in human 1321N1 astrocytoma cells found that Hericenones C, D, and E did not promote NGF gene expression, suggesting the mechanism may be cell-type specific or related to the potentiation of NGF signaling rather than direct induction.[9][10][11]

Table 2: Neuroprotective and Cognitive Effects of Hericenone D

This table summarizes the protective effects of Hericenone D and related extracts against neurotoxic insults and cognitive decline.

| Bioassay | Model System | Compound/Extract Administered | Key Finding | Reference(s) |

| Protection Against Aβ Toxicity | Mice with Aβ(25-35) peptide-induced deficits | Diet containing H. erinaceus (containing Hericenones C, D, E) | Prevented impairments in spatial short-term and visual recognition memory | [12] |

| Protection Against ER Stress | Neuronal cells | Dilinoleoyl-phosphatidylethanolamine (DLPE) from H. erinaceus | Protected against neuronal cell death induced by endoplasmic reticulum (ER) stress via the PKC pathway | [2][13] |

| Amelioration of Amyloid Pathology | Alzheimer's Disease Models | H. erinaceus extracts enriched with hericenones | Ameliorated amyloid beta (Aβ) pathology and oxidative stress | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to evaluate Hericenone D.

In Vitro NGF Synthesis Assay

This protocol is designed to quantify the induction of NGF secretion from glial cells following treatment with test compounds.

-

Cell Culture: Mouse astroglial cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well microplate until confluent.

-

Compound Treatment: The culture medium is replaced with a fresh medium containing the test compound. For Hericenone D, a concentration of 33 µg/mL has been shown to be effective.[2] A positive control (e.g., epinephrine) and a vehicle control are run in parallel.[2]

-

Incubation: The cells are incubated for a 24-hour period under standard cell culture conditions (37°C, 5% CO₂).[2]

-

Supernatant Collection: After incubation, the culture medium (supernatant) is collected from each well.

-

NGF Quantification: The concentration of NGF in the collected supernatant is measured using a highly sensitive two-site enzyme immunoassay (EIA).[2]

-

Data Analysis: The measured NGF concentrations are normalized and compared between the treated, control, and positive control groups. Statistical significance is determined using appropriate tests (e.g., ANOVA with post-hoc analysis).

Neurite Outgrowth Potentiation Assay

This assay assesses the ability of a compound to enhance the neuritogenic effects of a suboptimal concentration of NGF.

-

Cell Seeding: PC12 cells (rat pheochromocytoma) are seeded onto collagen-coated plates and cultured.

-

Treatment: Cells are treated with a low concentration of NGF (e.g., 5 ng/mL) alone or in combination with the test compound (e.g., Hericenones at 10 µg/mL).[8] A control group receives only the vehicle.

-

Incubation: The cells are incubated for 48-72 hours to allow for neurite extension.[8]

-

Microscopy and Quantification: Cells are observed under a phase-contrast microscope. A cell is considered positive for neurite outgrowth if it possesses at least one neurite longer than the diameter of the cell body. The percentage of neurite-bearing cells is calculated by counting at least 100 cells per treatment group across multiple fields of view.[8]

-

Data Analysis: The percentage of neurite-bearing cells in the co-treatment group is compared to the groups treated with NGF alone or the compound alone to determine if there is a significant potentiation effect.[8]

In Vivo Cognitive Function Assessment (Aβ-Induced Deficit Model)

This protocol evaluates the potential of a compound to prevent cognitive deficits in an animal model of Alzheimer's disease.

-

Animal Model: Male ddY or ICR mice are used.[12]

-

Aβ Peptide Administration: On days 7 and 14 of the experiment, mice receive an intracerebroventricular (i.c.v.) injection of amyloid β(25-35) peptide (e.g., 10 µg) to induce learning and memory deficits. A sham group receives a vehicle injection.[12]

-

Dietary Administration: Throughout the entire experimental period (e.g., 23 days), mice are fed a diet containing the test substance. For example, a diet containing 5% dry powder of H. erinaceus.[12]

-

Behavioral Testing: Following the treatment period, cognitive function is assessed using standardized behavioral tests:

-

Data Analysis: Performance metrics from the behavioral tests (e.g., spontaneous alternation percentage in the Y-maze, discrimination index in the novel-object recognition test) are compared between the Aβ-treated group and the Aβ + test substance group to determine if the substance prevented cognitive impairment.

Signaling Pathways and Visualizations

The neurotrophic effects of hericenones are mediated by complex intracellular signaling cascades. While the precise pathway for Hericenone D is still under investigation, studies on related compounds suggest the involvement of canonical neurotrophin signaling pathways.

Proposed Mechanism of Action

Research indicates that hericenones may not directly activate neurotrophin receptors but rather potentiate the signaling initiated by NGF.[14] Hericenone E has been shown to enhance NGF-mediated neurite outgrowth through the MEK/ERK and PI3K-Akt signaling pathways.[10] It is hypothesized that Hericenone D acts through a similar mechanism, enhancing the signal transduction downstream of the TrkA receptor, which is the primary receptor for NGF.[14]

Caption: Proposed signaling pathway for Hericenone D's neurotrophic effects.

Experimental Workflows

Visualizing experimental workflows ensures clarity and reproducibility.

Caption: Workflow for the In Vitro NGF Induction Assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Portico [access.portico.org]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. floydfungi.ch [floydfungi.ch]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Hericium erinaceus on amyloid β(25-35) peptide-induced learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fungalbiotec.org [fungalbiotec.org]

- 14. mdpi.com [mdpi.com]

A Technical Review of the Bioactivities of Hericenone D and Erinacine A

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hericium erinaceus, an edible and medicinal mushroom, is a rich source of bioactive compounds with significant therapeutic potential. Among these, Hericenone D, a meroterpenoid from the fruiting body, and Erinacine A, a cyathane diterpenoid from the mycelium, have garnered substantial attention for their distinct neurotrophic and neuroprotective properties. This technical guide provides an in-depth review of the bioactivities of these two compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. We present a comparative summary of their roles in stimulating Nerve Growth Factor (NGF) synthesis and modulating key signaling pathways, including MEK/ERK, PI3K/Akt, and BDNF/TrkB. Detailed protocols for compound isolation, in vitro assays, and in vivo models are provided to facilitate further research. This whitepaper aims to serve as a comprehensive resource for professionals in neuroscience and drug development exploring the therapeutic applications of Hericenone D and Erinacine A.

Hericenone D: A Potent Stimulator of Nerve Growth Factor (NGF) Synthesis

Hericenones are a class of aromatic compounds found exclusively within the fruiting bodies of Hericium erinaceus.[1][2] Hericenone D, in particular, has been identified as a potent stimulator of NGF biosynthesis, a critical process for the survival, development, and functional maintenance of neurons.[2][3][4]

Quantitative Analysis of NGF-Stimulating Activity

In vitro studies using mouse astroglial cells have quantified the ability of Hericenone D to induce NGF secretion. When compared with other hericenones, it demonstrates significant activity.

Table 1: Hericenone-Induced NGF Synthesis in Mouse Astroglial Cells

| Compound | Concentration (µg/mL) | NGF Synthesis (pg/mL) | Citation(s) |

|---|---|---|---|

| Hericenone D | 33 | 10.8 ± 0.8 | [2][4] |

| Hericenone C | 33 | 23.5 ± 1.0 | [2][4] |

| Hericenone E | 33 | 13.9 ± 2.1 | [2][4] |

| Hericenone H | 33 | 45.1 ± 1.1 |[2][4] |

Data presented as mean ± standard deviation.

Mechanism of Action: Neurite Outgrowth Signaling

While direct signaling studies on Hericenone D are limited, research on closely related hericenones, such as Hericenone E, has elucidated the pathways involved in NGF-mediated neurite outgrowth. These compounds potentiate NGF's effects by activating two key intracellular signaling cascades: the MEK/ERK and PI3K-Akt pathways.[5][6] Activation of these pathways leads to enhanced neuronal differentiation and survival.[7]

Experimental Protocols

This protocol outlines the general procedure for extracting Hericenone D from the fruiting bodies of H. erinaceus.[2][4][8][9]

-

Extraction: Fresh or dried fruiting bodies are macerated and extracted exhaustively with a non-polar solvent such as acetone or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and water. The organic layer, containing the hericenones, is collected.

-

Chromatography: The organic fraction is subjected to repeated column chromatography.

-

Silica Gel Chromatography: An initial separation is performed using a silica gel column with a gradient elution system (e.g., n-hexane/ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Hericenone D are further purified using a reverse-phase HPLC column (e.g., ODS C18) with a mobile phase such as methanol/water to yield the pure compound.

-

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Erinacine A: A Multifaceted Neuroprotective Agent

Erinacines are a group of cyathane diterpenoids isolated from the mycelia of H. erinaceus.[4] Erinacine A is the most extensively studied of these compounds, demonstrating a wide range of bioactivities, including potent NGF stimulation, antidepressant-like effects, anti-inflammatory properties, and anticancer potential.[10][11][12] Unlike most hericenones, erinacines are low-molecular-weight compounds capable of crossing the blood-brain barrier, making them promising candidates for treating central nervous system disorders.[2][4]

Quantitative Analysis of Bioactivities

Erinacine A has shown superior NGF-stimulating activity compared to hericenones. Furthermore, in vivo studies using Erinacine A-enriched mycelium have demonstrated significant, dose-dependent behavioral effects.

Table 2: Erinacine-Induced NGF Synthesis in Mouse Astroglial Cells

| Compound | Concentration (mM) | NGF Synthesis (pg/mL) | Citation(s) |

|---|---|---|---|

| Erinacine A | 1.0 | 250.1 ± 36.2 | [2] |

| Erinacine B | 1.0 | 129.7 ± 6.5 | [2] |

| Erinacine C | 1.0 | 299.1 ± 59.6 | [2] |

| Epinephrine (Control) | - | 69.2 ± 17.2 |[2] |

Data presented as mean ± standard deviation.

Table 3: Antidepressant-Like Effects of Erinacine A-Enriched Mycelium (HE) in Mice

| Treatment Group | Immobility Time (sec) in Tail Suspension Test | Immobility Time (sec) in Forced Swimming Test | Citation(s) |

|---|---|---|---|

| Control | 155.2 ± 8.1 | 130.5 ± 7.5 | [13][14][15] |

| Restraint Stress (RS) | 230.8 ± 9.2 | 201.3 ± 8.9 | [13][14][15] |

| RS + HE (200 mg/kg) | 185.4 ± 7.6* | 160.1 ± 6.8* | [13][14][15] |

| RS + HE (400 mg/kg) | 170.3 ± 6.9* | 145.7 ± 7.2* |[13][14][15] |

*p < 0.01 compared to the Restraint Stress (RS) group. Data presented as mean ± SEM.

Mechanisms of Action

Erinacine A modulates multiple signaling pathways to exert its diverse biological effects.

Erinacine A has been shown to produce antidepressant-like effects by activating the Brain-Derived Neurotrophic Factor (BDNF) pathway.[13][14][16] It enhances the expression of BDNF and its receptor, TrkB, which in turn activates downstream pro-survival signaling through PI3K/Akt and inhibits GSK-3β, a key enzyme implicated in depression.[13]

In human colorectal cancer cells (DLD-1), Erinacine A induces apoptosis by activating the JNK/p300/p50 signaling pathway.[10] This leads to the upregulation of death receptors like TNFR and Fas, and subsequent activation of caspases-8, -9, and -3, ultimately triggering programmed cell death.

Experimental Protocols

This protocol is for the production and extraction of Erinacine A from H. erinaceus mycelia through submerged fermentation.[17][18]

-

Cultivation: A seed culture of H. erinaceus (e.g., strain BCRC 35669) is prepared in a liquid medium (e.g., 4% glucose, 0.1% peptone, 0.02% yeast extract, 0.01% MgSO₄·7H₂O, 0.005% KH₂PO₄).

-

Submerged Fermentation: The seed culture is inoculated into a larger fermenter containing a production medium (e.g., 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, 0.05% MgSO₄) and cultivated at 25-26°C for 7-12 days.

-

Harvesting and Extraction: The mycelia are harvested, lyophilized, and ground into a powder. The powder is then extracted with 95% ethanol using ultrasonic shaking.

-

Purification: The ethanol extract is concentrated and purified using chromatographic techniques similar to those described for Hericenone D (Protocol 1), including solvent partitioning and HPLC, to isolate pure Erinacine A.[19]

This protocol describes the use of a restraint stress (RS) model in mice to evaluate the antidepressant-like properties of Erinacine A-enriched mycelium.[13][14][15]

-

Animal Model: Male ICR or C57BL/6 mice are used.

-

Grouping and Administration: Mice are randomly divided into groups: Control, RS (Restraint Stress), and RS + HE (Hericium extract at various doses, e.g., 100, 200, 400 mg/kg). The extract is administered orally once daily for four weeks.

-

Stress Induction: After two weeks of administration, the RS and RS + HE groups are subjected to daily restraint stress (e.g., 2 hours/day) for 14 consecutive days.

-

Behavioral Testing:

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute period. A decrease in immobility time suggests an antidepressant-like effect.

-

Forced Swimming Test (FST): Mice are placed in a cylinder of water, and immobility time is measured. Reduced immobility is indicative of an antidepressant effect.

-

-

Biochemical Analysis: After behavioral tests, brain tissues (e.g., hippocampus) are collected to measure levels of monoamine neurotransmitters (norepinephrine, dopamine, serotonin) and protein expression of BDNF pathway components via Western blot.

Conclusion and Future Directions

Hericenone D and Erinacine A represent two distinct but highly promising classes of compounds from Hericium erinaceus. Hericenone D, isolated from the fruiting body, is a notable stimulator of NGF synthesis. In contrast, Erinacine A, from the mycelium, not only exhibits more potent NGF-stimulating activity but also possesses the crucial ability to cross the blood-brain barrier, enabling a broader range of effects on the central nervous system, including well-documented antidepressant and neuroprotective actions via the BDNF pathway.

For drug development professionals, Erinacine A presents a more immediate and versatile therapeutic candidate for neurological and psychiatric disorders. Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings for Erinacine A into human clinical trials for conditions like mild cognitive impairment, Alzheimer's disease, and depression.[18]

-

Bioavailability and Pharmacokinetics: Further investigation into the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to optimize dosing and delivery systems.[20]

-

Synergistic Effects: Exploring the potential synergistic effects of using a combination of hericenones and erinacines, as found in whole-mushroom extracts, which may offer a broader spectrum of neuroprotective benefits.

-

Target Deconvolution: Precisely identifying the direct molecular targets of these compounds to fully elucidate their mechanisms of action and potential off-target effects.

References

- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. Buy Hericenone D (EVT-1588490) | 137592-04-2 [evitachem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Hericenone D | 137592-04-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy Hericenone D | 137592-04-2 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cebrofit.com.ua [cebrofit.com.ua]

- 13. mdpi.com [mdpi.com]

- 14. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]

- 19. 2.1. Hericium erinaceus Extracts and Analysis of Erinacine A [bio-protocol.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Endogenous Biosynthesis of Hericenone D

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hericenone D, a meroterpenoid derived from the medicinal mushroom Hericium erinaceus, has garnered significant attention for its neuroprotective properties, primarily its ability to stimulate Nerve Growth Factor (NGF) synthesis.[1] Understanding its endogenous biosynthetic pathway is crucial for optimizing production through metabolic engineering or heterologous expression systems. This technical guide provides a comprehensive overview of the current knowledge on the Hericenone D biosynthesis pathway, detailing the key enzymatic steps, identified genes, and proposed intermediates. It includes structured data tables, detailed experimental protocols derived from key literature, and graphical representations of the metabolic and experimental workflows.

The Hericenone D Biosynthetic Pathway

The biosynthesis of Hericenone D is a complex process that merges the polyketide and mevalonate pathways to create a meroterpenoid structure.[2] The pathway originates from simple metabolic precursors and involves a series of enzymatic modifications, including polyketide synthesis, reduction, prenylation, and esterification. While the complete pathway is still under investigation, key enzymatic steps and a candidate biosynthetic gene cluster (BGC) have been identified in Hericium erinaceus.[3][4]

Core Scaffold Formation: From Precursors to Orsellinic Aldehyde

The initial steps of the pathway focus on the synthesis of the orsellinic acid (ORA) core and its subsequent reduction.

-

Polyketide Synthesis: The biosynthesis begins with the formation of orsellinic acid, a simple aromatic polyketide. This reaction is catalyzed by a non-reducing Type I polyketide synthase (PKS), which utilizes acetyl-CoA and malonyl-CoA as precursors.[4][5] Genomic analysis of H. erinaceus has identified the PKS-encoding gene, HerA , as responsible for this step.[3][6]

-

Carboxylic Acid Reduction: The carboxylic acid group of orsellinic acid is then reduced to an aldehyde to form orsellinic aldehyde. This critical step is performed by a carboxylic acid reductase (CAR).[3][7] The gene HerB , located in the same BGC as HerA, has been identified and functionally characterized as the responsible CAR.[3] The successful reconstitution of these first two steps via heterologous expression of HerA and HerB in Aspergillus oryzae confirmed the production of orsellinic aldehyde, the central scaffold for hericenones.[3][6][8]

Prenylation and Further Modifications

Following the formation of orsellinic aldehyde, the scaffold undergoes further modifications to generate the diverse family of hericenones.

-

Prenylation: A prenyl group is attached to the orsellinic aldehyde core. This step is catalyzed by a prenyltransferase (PT).[7] While a specific PT has not been definitively confirmed to be part of the main hericenone BGC, a homology-based search identified a candidate gene, g074890 , located on a different contig in the H. erinaceus genome.[3][6] This enzyme is hypothesized to utilize a precursor like geranyl pyrophosphate (GPP) from the mevalonate pathway.[5][7]

-

Oxidative Cyclization and Esterification: Subsequent steps are believed to involve oxidative cyclization to form the characteristic chromane or dihydrobenzofuran skeletons of various hericenones, likely mediated by cytochrome P450 oxidases.[7] For Hericenone D specifically, the final step involves the esterification of the hericenone core (hericenone G) with stearic acid.[3]

The proposed biosynthetic pathway is visualized in the diagram below.

Quantitative Data

While detailed enzyme kinetic data for the Hericenone D pathway are not yet available in the literature, studies have focused on identifying and quantifying pathway intermediates and the biological activity of the final products.

Table 1: Endogenous Intermediates Detected by LC-MS/MS

Research combining chemical synthesis with metabolomic analysis of H. erinaceus extracts has confirmed the endogenous existence of several key intermediates.[9][10]

| Compound/Intermediate | Proposed Role | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Reference |

| Intermediate 1 | Epoxy Intermediate | 587 | 177, 331 | 7.2 | [6][9] |

| Hericenone Z (2 ) | Dihydrobenzofuran | 587 | 331 | 7.2 | [9][10] |

| Chromane Derivative (3 ) | Direct Precursor | 587 | 331 | 6.5 | [6][9] |

| Phenolic Byproduct (4 ) | Dehydrated Analogue | 569 | 287 | 5.5 | [6][9] |

| (Z)-5 | Stable Dehydration Product | 569 | 331 | Varies | [6] |

Table 2: NGF-Synthesis Stimulation by Related Compounds

Hericenones are renowned for their ability to stimulate NGF synthesis. The activity of Hericenone D is reported to be comparable to the potent stimulator epinephrine.[1]

| Compound | Concentration | NGF Secreted (pg/mL) | Notes | Reference |

| Hericenone D | Not specified | Activity comparable to Epinephrine | Fatty acid nature influences activity | [1] |

| Epinephrine (Control) | 1.0 mM | 69.2 ± 17.2 | Positive Control | [1] |

| Erinacine A | 1.0 mM | 250.1 ± 36.2 | Mycelia-derived compound | [1] |

| Erinacine B | 1.0 mM | 129.7 ± 6.5 | Mycelia-derived compound | [1] |

| Erinacine C | 1.0 mM | 299.1 ± 59.6 | Mycelia-derived compound | [1] |

Experimental Protocols

The elucidation of the Hericenone D pathway has relied on a combination of bioinformatics, heterologous expression, and analytical chemistry.

Protocol for Heterologous Expression of HerA and HerB

This protocol is based on the successful reconstitution of the first two pathway steps in Aspergillus oryzae.[3][8]

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequences of HerA and HerB from H. erinaceus, codon-optimized for expression in A. oryzae.

-

Clone the synthesized genes into suitable expression vectors under the control of an inducible promoter (e.g., the maltose-inducible amyB promoter).

-

-

Fungal Transformation:

-

Prepare protoplasts from a suitable A. oryzae host strain.

-

Transform the protoplasts with the expression vectors containing HerA and HerB using a polyethylene glycol (PEG)-mediated method.

-

Select for successful transformants using an appropriate marker.

-

-

Cultivation and Induction:

-

Metabolite Extraction and Analysis:

-

Excise agar plugs from the culture plates and place them in a suitable solvent (e.g., ethyl acetate with 1% formic acid).

-

Perform ultrasonication to facilitate extraction, followed by centrifugation to pellet solid debris.

-

Evaporate the supernatant to dryness and resuspend the residue in methanol for analysis.

-

Analyze the extract using LC-MS/MS to identify the presence of orsellinic acid and orsellinic aldehyde by comparing with authentic standards.

-

The general workflow for pathway elucidation is depicted below.

Protocol for Extraction and Detection of Hericenones

This protocol outlines a general method for extracting hericenones from the fruiting bodies of H. erinaceus for analysis.[1][10]

-

Sample Preparation:

-

Harvest fresh fruiting bodies of H. erinaceus.

-

Freeze-dry and powder the biological material to increase surface area for extraction.[7]

-

-

Solvent Extraction:

-

Extract the powdered mushroom (e.g., 9.15 kg) with a sequence of solvents, starting with ethanol (3 x 27 L) followed by acetone (3 x 15 L).[10]

-

Combine the solutions and concentrate them under reduced pressure.

-

-

Solvent Partitioning:

-

Chromatographic Purification:

-

LC-MS/MS Analysis for Intermediates:

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UPLC system.[8]

-

Column: Employ a C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5% B for 2 min, ramp to 90% B over 13 min, hold for 2 min, then re-equilibrate.[8]

-

Detection: Acquire data in both positive and negative ionization modes. Use data-dependent MS/MS to fragment the top precursor ions.[8]

-

Analysis: Compare the retention times and fragmentation patterns (MS/MS spectra) of peaks in the extract to those of synthetically produced authentic standards to confirm the presence of biosynthetic intermediates.[9][10]

-

The logic for confirming endogenous intermediates is shown below.

Conclusion and Future Directions

Significant progress has been made in outlining the endogenous biosynthesis of Hericenone D, with the identification of a candidate BGC and the functional characterization of the first two key enzymes, HerA (PKS) and HerB (CAR).[3] The pathway proceeds via an orsellinic aldehyde core, which is subsequently prenylated and esterified. However, several areas require further investigation. The precise identities and roles of the prenyltransferase, as well as the downstream tailoring enzymes responsible for cyclization and esterification, need to be definitively established. Fully reconstituting the pathway in a heterologous host remains a key objective, as it would enable large-scale, controlled production of Hericenone D and its analogues for further pharmacological study and potential therapeutic development.[3][4]

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Buy Hericenone D | 137592-04-2 [smolecule.com]

- 3. Identification and Reconstitution of the First Two Enzymatic Steps for the Biosynthesis of Bioactive Meroterpenoids from Hericium erinaceus (Lion’s Mane Mushroom) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Unveiling the Chemical Composition and Biofunctionality of Hericium spp. Fungi: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Hericenone D (EVT-1588490) | 137592-04-2 [evitachem.com]

- 7. Hericenone D | 137592-04-2 | Benchchem [benchchem.com]

- 8. Identification and Reconstitution of the First Two Enzymatic Steps for the Biosynthesis of Bioactive Meroterpenoids from Hericium erinaceus (Lion’s Mane Mushroom) [mdpi.com]

- 9. Uncovering Hericenones from the Fruiting Bodies of Hericium erinaceus through Interdisciplinary Collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Hericenone D: A Potential Modulator of Neurotrophic Signaling in Central Hippocampal Neurons

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hericenone D, a benzyl alcohol derivative isolated from the medicinal mushroom Hericium erinaceus, has garnered significant interest within the scientific community for its potential neurotrophic activities. This technical guide provides a comprehensive overview of the current understanding of Hericenone D, with a specific focus on its established role in stimulating Nerve Growth Factor (NGF) synthesis and its putative effects on central hippocampal neurons. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for neurodegenerative diseases. While direct evidence of Hericenone D's action on hippocampal neurons is still emerging, this guide extrapolates its potential mechanisms based on the known downstream effects of NGF and the activities of other neurotrophic compounds isolated from Hericium erinaceus.

Introduction

Neurotrophic factors are essential for the development, survival, and plasticity of neurons. A deficiency in these factors, particularly Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), has been linked to the pathophysiology of neurodegenerative disorders such as Alzheimer's disease. Consequently, compounds that can stimulate the synthesis or mimic the action of these neurotrophins are of significant therapeutic interest. Hericenones, a class of aromatic compounds found in the fruiting bodies of Hericium erinaceus, have been identified as potent stimulators of NGF biosynthesis. Among these, Hericenone D has demonstrated notable activity in preclinical studies. This guide delves into the specifics of Hericenone D's bioactivity and its potential implications for the health and function of central hippocampal neurons, a critical brain region for learning and memory.

Quantitative Data on Hericenone D Activity

The primary quantitative data available for Hericenone D pertains to its ability to stimulate NGF synthesis in vitro. The following table summarizes the key findings from a study utilizing mouse astroglial cells, which are known to produce and secrete NGF, thereby supporting neuronal health.

| Compound | Concentration | NGF Secreted (pg/mL) | Cell Type | Reference |

| Hericenone D | 33 µg/mL | 10.8 ± 0.8 | Mouse astroglial cells | **** |

| Hericenone C | 33 µg/mL | 23.5 ± 1.0 | Mouse astroglial cells | |

| Hericenone E | 33 µg/mL | 13.9 ± 2.1 | Mouse astroglial cells | |

| Hericenone H | 33 µg/mL | 45.1 ± 1.1 | Mouse astroglial cells | |

| Epinephrine (Positive Control) | Not specified | Similar level to Hericenone D | Mouse astroglial cells |

Table 1: Stimulation of Nerve Growth Factor (NGF) Synthesis by Hericenones in Mouse Astroglial Cells.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of Hericenone D and its effects on neural cells.

Primary Hippocampal Neuron Culture

This protocol is essential for studying the direct effects of compounds on central neurons.

-

Dissection and Dissociation: Hippocampi are dissected from embryonic (E17.5-E18.5) or early postnatal (P0-P2) mice or rats in a sterile environment. The tissue is then enzymatically digested, typically with trypsin, to dissociate the cells.

-

Plating: Dissociated neurons are plated on coverslips coated with an adhesion-promoting substrate, such as poly-D-lysine or poly-L-ornithine, to facilitate attachment and growth.

-

Culture Medium: Neurons are maintained in a serum-free culture medium supplemented with factors necessary for their survival and development, such as B27 supplement and glutamine. For studies investigating the direct neurotrophic effects of a compound, serum is often omitted to prevent confounding effects from growth factors present in the serum.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The medium is partially replaced every 3-4 days.

NGF Synthesis Assay in Astroglial Cells

This assay is used to quantify the ability of a compound to stimulate the production of NGF.

-

Cell Culture: Mouse astroglial cells are cultured in a suitable medium until they reach a desired confluency.

-

Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., Hericenone D at 33 µg/mL) or a vehicle control. A positive control, such as epinephrine, is also included.

-

Incubation: The cells are incubated for a defined period to allow for the synthesis and secretion of NGF into the culture medium.

-

Quantification: The culture medium is collected, and the concentration of NGF is determined using a sensitive and specific method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote the growth of neurites, a key indicator of neurotrophic activity.

-

Cell Plating: A suitable neuronal cell line (e.g., PC12 cells) or primary neurons are plated at a low density in multi-well plates.

-

Treatment: Cells are treated with the test compound, a positive control (e.g., NGF), and a negative control (vehicle).

-

Incubation: The cells are incubated for a period sufficient to allow for neurite extension (typically 2-3 days).

-

Analysis: The cells are visualized using a microscope, and the percentage of cells bearing neurites (defined as processes longer than the diameter of the cell body) is quantified. The length and branching of neurites can also be measured using image analysis software.

Signaling Pathways

While the direct signaling pathways activated by Hericenone D in hippocampal neurons have not been fully elucidated, we can infer potential mechanisms based on its known stimulation of NGF synthesis and the well-characterized NGF signaling cascade. Furthermore, studies on other neurotrophic compounds from Hericium erinaceus, such as NDPIH and Hericene A, provide insights into related pathways that may be relevant.

Proposed Signaling Pathway for Hericenone D in Hippocampal Neurons

Hericenone D is known to stimulate NGF synthesis in astroglial cells. This secreted NGF can then act on neighboring hippocampal neurons. The binding of NGF to its high-affinity receptor, TrkA, on the neuronal surface initiates a signaling cascade that promotes neuronal survival and neurite outgrowth. A key downstream pathway is the Ras-ERK1/2 cascade.

Caption: Proposed indirect action of Hericenone D on hippocampal neurons via NGF.

Convergent Neurotrophic Signaling Pathways

Research on other compounds from Hericium erinaceus, such as NDPIH and Hericene A, has revealed a more direct neurotrophic activity on hippocampal neurons that converges on the ERK1/2 signaling pathway, partially independent of the BDNF receptor TrkB. It is plausible that Hericenone D could also engage in similar direct or complementary pathways.

Caption: Convergent signaling on ERK1/2 by neurotrophins and H. erinaceus compounds.

Discussion and Future Directions

The available evidence strongly suggests that Hericenone D is a stimulator of NGF synthesis. This action alone has significant implications for neuronal health, as NGF is crucial for the survival and maintenance of cholinergic neurons that innervate the hippocampus, a function that is compromised in Alzheimer's disease. The indirect support of hippocampal neurons through astroglial NGF production is a plausible and significant mechanism of action for Hericenone D.

However, the direct effects of Hericenone D on central hippocampal neurons remain an area for further investigation. Studies on related compounds from Hericium erinaceus have shown direct neurotrophic effects, including the promotion of extensive axon outgrowth and neurite branching in cultured hippocampal neurons. These effects are mediated, at least in part, by the activation of the ERK1/2 signaling pathway, independent of TrkB. Future research should aim to:

-

Investigate the direct effects of Hericenone D on the morphology and survival of primary hippocampal neurons.

-

Determine if Hericenone D can activate the ERK1/2 pathway in hippocampal neurons and identify the upstream receptors involved.

-

Conduct in vivo studies to assess the bioavailability of Hericenone D in the brain and its effects on hippocampal-dependent learning and memory.

Conclusion

Hericenone D is a promising natural compound with demonstrated bioactivity in stimulating NGF synthesis. While its direct role in central hippocampal neurons is yet to be fully elucidated, its ability to increase the availability of a critical neurotrophin suggests a significant therapeutic potential for neurodegenerative diseases. The experimental frameworks and signaling pathway models presented in this guide offer a foundation for future research aimed at comprehensively understanding and harnessing the neurotrophic properties of Hericenone D.

Biological activity of secondary metabolites in Hericium erinaceus

An In-Depth Technical Guide to the Biological Activity of Secondary Metabolites in Hericium erinaceus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the significant biological activities attributed to the secondary metabolites of Hericium erinaceus, commonly known as Lion's Mane mushroom. The primary focus is on two main classes of compounds: erinacines , predominantly found in the mycelium, and hericenones , isolated from the fruiting body.[1][2] This document synthesizes quantitative data, details common experimental protocols, and visualizes key signaling pathways to serve as a resource for ongoing research and development.

Neurotrophic and Neuroprotective Activities

The most renowned bioactivity of H. erinaceus metabolites is their ability to stimulate Nerve Growth Factor (NGF) synthesis, offering potential therapeutic applications for neurodegenerative diseases.[3][4] Both erinacines and hericenones have demonstrated potent neurotrophic effects.[5] These low-molecular-weight compounds are capable of crossing the blood-brain barrier, making them promising candidates for central nervous system therapies.[5][6]

Quantitative Data on NGF-Stimulating Activity

The following table summarizes the quantitative effects of various hericenones and erinacines on NGF secretion in cultured mouse astroglial cells and other relevant models.

| Compound | Concentration | NGF Secreted (pg/mL) | Cell Line/Model | Citation |

| Hericenone C | 33 µg/mL | 23.5 ± 1.0 | Mouse astroglial cells | [3] |

| Hericenone D | 33 µg/mL | 10.8 ± 0.8 | Mouse astroglial cells | [3] |

| Hericenone E | 33 µg/mL | 13.9 ± 2.1 | Mouse astroglial cells | [3] |

| Hericenone H | 33 µg/mL | 45.1 ± 1.1 | Mouse astroglial cells | [3] |

| Erinacine A | - | Increased NGF content | Rat locus coeruleus & hippocampus | [7] |

| Erinacine D | 1 mM | 65.1 ± 4.5 | Mouse astroglial cells | [8] |

| Erinacine E | 1 mM | 105 ± 5.2 | Mouse astroglial cells | [8] |

Signaling Pathways in Neuroprotection

Erinacines and hericenones exert their neuroprotective effects through multiple signaling pathways. Erinacine A has been shown to protect against MPP+-induced apoptosis in N2a cells by modulating ER stress-signaling pathways.[9] Furthermore, hericenone E potentiates NGF-induced neurite outgrowth by activating MEK/ERK and PI3K-Akt pathways.[10] In models of depression, erinacine A-enriched mycelium has demonstrated antidepressant-like effects by modulating the BDNF/PI3K/Akt/GSK-3β signaling pathway.[11]

Caption: Hericenone E potentiates NGF-induced neuritogenesis via MEK/ERK and PI3K/Akt pathways.[10]

Caption: Erinacine A modulates the BDNF/PI3K/Akt/GSK-3β pathway, producing antidepressant effects.[11]

Anti-inflammatory Activity

Secondary metabolites from H. erinaceus have demonstrated significant anti-inflammatory properties.[12] They act by inhibiting the production of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13] This is primarily achieved through the modulation of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following table presents the inhibitory concentrations (IC50) of isolated aromatic compounds from H. erinaceus on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | IC50 TNF-α (µM) | IC50 IL-6 (µM) | IC50 NO (µM) | Citation |

| Compound 5 | 78.50 | 56.33 | 87.31 | [12] |

| Compound 9 | 62.46 | 48.50 | 76.16 | [12] |

Note: The specific structures for compounds 5 and 9 can be found in the cited literature.

Signaling Pathways in Inflammation

Bioactive compounds from H. erinaceus inhibit the NF-κB signaling pathway. They prevent the phosphorylation of IκBα, which in turn blocks the activation and nuclear translocation of NF-κB.[14] This leads to a downstream reduction in the expression of pro-inflammatory cytokines. Additionally, hericenones can inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further reducing the synthesis of prostaglandins and nitric oxide, respectively.[14]

Caption: H. erinaceus metabolites inhibit NF-κB activation and suppress iNOS expression.[14]

Antioxidant Activity

Extracts from H. erinaceus exhibit potent antioxidant activities, including free radical scavenging and reducing power.[15][16] This activity is attributed to various compounds, including phenolics and flavonoids.[17] The antioxidant response is also mediated by the activation of the Nrf2 pathway, a key regulator of endogenous antioxidant enzymes.[1][13]

Quantitative Data on Antioxidant Activity

The antioxidant potential of H. erinaceus extracts is often quantified using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. The EC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

| Extract Type | DPPH EC50 (mg/mL) | ABTS EC50 (mg/mL) | FRAP (mmol TE/g) | Citation |

| Methanol Extract (H. coralloides) | 4.12 ± 0.12 | 2.83 ± 0.10 | 17.0 ± 0.68 | [18] |

| Methanol Extract (H. americanum) | 7.82 ± 0.09 | 6.36 ± 0.12 | 10.5 ± 0.59 | [18] |

| 21-day growth (H. erinaceus) | Higher activity | Higher activity | - | [19][20] |

Note: Data for related Hericium species are included for comparative context, highlighting the general antioxidant potential within the genus.

Nrf2 Antioxidant Response Pathway

Erinacines A and C have been shown to induce the accumulation of the transcription factor Nrf2.[1][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the enhanced expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[14]

Caption: Erinacines A and C activate the Nrf2 pathway to enhance antioxidant enzyme expression.[1][13][14]

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activities of Hericium erinaceus secondary metabolites.

General Experimental Workflow

The diagram below outlines a typical workflow for investigating the bioactivity of H. erinaceus metabolites, from extraction to specific bioassays.

Caption: A generalized workflow for the extraction and bioactivity screening of H. erinaceus.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[21] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][22]

-

Cell Plating: Seed cells (e.g., RAW 264.7, cancer cell lines) in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate to allow for attachment.[23]

-

Treatment: Expose the cells to various concentrations of the isolated compounds or extracts for a specified period (e.g., 24-48 hours).

-

MTT Addition: Remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL) to each well.[21][24]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere (5% CO₂).[21][22]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution, DMSO) to each well to dissolve the formazan crystals.[21][24]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[24] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[24] Cell viability is proportional to the absorbance intensity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.[25] The reduction of the deep purple DPPH to the yellow-colored DPPH-H is measured spectrophotometrically.[25][26]

-

Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol.[27] Protect the solution from light.

-

Sample Preparation: Prepare various concentrations of the extracts or isolated compounds in a suitable solvent. Ascorbic acid is commonly used as a positive control.[25][28]

-

Reaction: In a 96-well plate or cuvettes, mix the sample solution with the DPPH working solution (e.g., 20 µL of sample and 200 µL of DPPH solution).[25][29] Include a blank (solvent only) and a control (solvent + DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 20-30 minutes).[25][27]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[25][27]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.[28]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory capacity of a substance by quantifying its ability to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[30][31]

-

Cell Culture and Treatment: Plate RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant (e.g., 100 µL) with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[31]

-

Incubation: Incubate at room temperature for 10-15 minutes.[31]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite corresponds to the intensity of the purplish-pink color that develops.[31]

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[31] The percentage of NO inhibition is calculated relative to the LPS-only treated control.

References

- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. cebrofit.com.ua [cebrofit.com.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Secondary Metabolites from Hericium erinaceus and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. dacemirror.sci-hub.box [dacemirror.sci-hub.box]